molecular formula C23H27NO5 B12823592 Fmoc-Nalpha-methyl-O-t-butyl-L-serine

Fmoc-Nalpha-methyl-O-t-butyl-L-serine

Cat. No.: B12823592
M. Wt: 397.5 g/mol
InChI Key: PQSAXALAXPNFMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-O-t-butyl-L-serine typically involves the protection of the serine hydroxyl group with a tert-butyl group and the introduction of the Fmoc group on the amino group. One common method involves the acylation of O-tert-butyl-L-serine with fluorenylmethyloxycarbonyl azide in a dioxane solution. The reaction is followed by extraction with ethyl acetate under pH 9-10 conditions and purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Nalpha-methyl-O-t-butyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Nalpha-methyl-O-t-butyl-L-serine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Nalpha-methyl-O-t-butyl-L-serine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include the amino and hydroxyl groups, which are key sites for peptide bond formation and other chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-alpha-Me-L-Ser(tBu)-OH
  • Fmoc-L-Ser(tBu)-OH
  • Fmoc-L-Ser-OH
  • Fmoc-L-Ser(Trt)-OH
  • Fmoc-D-Ser(tBu)-OH

Uniqueness

Fmoc-Nalpha-methyl-O-t-butyl-L-serine is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide selective protection and deprotection during peptide synthesis. This allows for the efficient introduction of N-α-methyl-serine residues, which are important in the design of bioactive peptides and proteins .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSAXALAXPNFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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